molecular formula C12H18O2 B176169 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol CAS No. 196871-46-2

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol

Katalognummer: B176169
CAS-Nummer: 196871-46-2
Molekulargewicht: 194.27 g/mol
InChI-Schlüssel: SQAKRQZYQYSWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is an organic compound characterized by the presence of two hydroxypropyl groups attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol can be synthesized through several methods. One common approach involves the reaction of benzene with propylene oxide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and reaction conditions can further enhance the production process, making it more cost-effective and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the hydroxypropyl groups to alkyl groups.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkyl-substituted benzene derivatives.

    Substitution: Introduction of various functional groups onto the benzene ring, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Wirkmechanismus

The mechanism of action of 1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxypropyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The benzene ring provides a stable framework that can undergo various chemical modifications, enhancing the compound’s versatility.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1,2-Bis(2-hydroxypropyl)benzene
  • 1,3-Bis(1-hydroxypropyl)benzene
  • 1,4-Bis(1-hydroxypropyl)benzene

Uniqueness

1-[2-(1-Hydroxypropyl)phenyl]propan-1-ol is unique due to the specific positioning of the hydroxypropyl groups on the benzene ring. This positioning influences the compound’s chemical reactivity and physical properties, making it distinct from other similar compounds.

Eigenschaften

CAS-Nummer

196871-46-2

Molekularformel

C12H18O2

Molekulargewicht

194.27 g/mol

IUPAC-Name

1-[2-(1-hydroxypropyl)phenyl]propan-1-ol

InChI

InChI=1S/C12H18O2/c1-3-11(13)9-7-5-6-8-10(9)12(14)4-2/h5-8,11-14H,3-4H2,1-2H3

InChI-Schlüssel

SQAKRQZYQYSWDP-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1C(CC)O)O

Kanonische SMILES

CCC(C1=CC=CC=C1C(CC)O)O

Synonyme

1,2-Benzenedimethanol,-alpha-,-alpha--diethyl-(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.